The compound 7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The structure features a pyrido[3,4-e][1,2,4]triazolo moiety, which contributes to its unique properties.
This compound is classified under the category of triazolopyrimidine derivatives, which are known for their diverse pharmacological activities. It is synthesized through various chemical reactions involving pyrimidine and triazole derivatives. The specific compound can be sourced from chemical suppliers such as Matrix Scientific, which provides detailed specifications including its molecular formula and molecular weight of 216.2 g/mol .
The synthesis of 7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from simpler precursors. One common method includes the reaction of appropriate hydrazonoyl chlorides with 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives under reflux conditions in the presence of bases such as triethylamine .
The molecular structure of 7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can be described as follows:
Spectroscopic data such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to confirm the structure. For example, the IR spectrum typically shows characteristic absorption bands corresponding to NH and C=O functional groups .
The compound can undergo various chemical reactions typical of heterocyclic compounds:
The mechanism of action for 7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in biological systems is not fully elucidated but is thought to involve interactions with specific biological targets such as enzymes or receptors.
The physical and chemical properties of 7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one are crucial for its application in scientific research:
The compound 7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (CAS: 1211268-44-8) represents a sophisticated polycyclic heterocyclic system. Its IUPAC name systematically defines the fusion pattern: pyrido[3,4-e] indicates a pyridine ring fused at its 3,4-positions to a triazolopyrimidine core, while the suffix -6(7H)-one specifies a carbonyl at position 6 of the pyrimidinone ring. The molecular formula is C₉H₈N₆O (MW: 216.2 g/mol), with a canonical SMILES string CC1=NC2=NC=NN2C3=C1C(=O)N(C=C3)N encoding its atomic connectivity [1] [4].
Structurally, it integrates three key pharmacophoric elements:
Table 1: Structural Classification of Fused Triazolopyrimidine Scaffolds
| Scaffold Type | Key Ring System | Distinctive Features | |
|---|---|---|---|
| Pyrido[3,4-e]triazolo | Pyridine fused at [3,4]-edge | High N-content, planar, π-deficient | |
| Benzo-triazolopyrimidine | Benzene fused | Enhanced lipophilicity, DNA-intercalation potential | |
| Thieno-triazolopyrimidine | Thiophene fused | Electron-rich, metabolic stability | [4] [9] |
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: